1-(4-methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Description
This compound (molecular formula: C₂₉H₃₁N₅O₃) features a beta-carboline core fused with a substituted phenyl group. The phenyl moiety is modified at the 3-position with a piperazine ring bearing a 4-nitrophenyl substituent and at the 4-position with a methoxy group. The beta-carboline scaffold is notable for its biological activity, particularly in neurotransmitter receptor interactions (e.g., serotonin, dopamine), while the nitrophenyl-piperazine moiety may enhance binding affinity through electron-withdrawing effects .
Properties
IUPAC Name |
1-[4-methoxy-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3/c1-37-27-11-6-20(28-29-25(12-13-30-28)24-4-2-3-5-26(24)31-29)18-21(27)19-32-14-16-33(17-15-32)22-7-9-23(10-8-22)34(35)36/h2-11,18,28,30-31H,12-17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMALPXYFQHBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound is a derivative of indole, a heterocyclic aromatic compound that is found in many important synthetic drug molecules. Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, this compound may also produce a variety of molecular and cellular effects.
Biological Activity
The compound 1-(4-methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a beta-carboline core structure, which is known for its diverse pharmacological properties. The presence of the methoxy group and the piperazine moiety enhances its interaction with biological targets.
Research indicates that compounds containing beta-carboline structures often exhibit significant interactions with neurotransmitter systems and may influence various signaling pathways. Specifically, the piperazine ring is associated with:
- Dopaminergic Activity : Potential modulation of dopamine receptors.
- Serotonergic Activity : Interaction with serotonin receptors may lead to anxiolytic or antidepressant effects.
- Antitumor Effects : Some beta-carbolines have shown cytotoxic properties against cancer cell lines.
Anticancer Properties
Several studies have highlighted the anticancer potential of beta-carboline derivatives. For instance, compounds similar to the one have been shown to inhibit tumor growth in various cancer models. A recent study demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HeLa | 3.2 |
| Compound C | A549 | 2.8 |
Neuropharmacological Activity
The compound's structural components suggest potential neuropharmacological effects. Studies have indicated that related compounds can act as:
- Anxiolytics : By modulating GABAergic activity.
- Antidepressants : Through serotonin receptor interactions.
In vivo studies have shown that these compounds can reduce anxiety-like behaviors in animal models .
Case Studies
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated a series of beta-carboline derivatives for their anticancer properties. The results indicated that modifications at the piperazine position significantly enhanced cytotoxic activity against breast and lung cancer cell lines . -
Neuropharmacological Evaluation :
Another investigation focused on the anxiolytic effects of beta-carboline derivatives in rodent models. The results showed a significant reduction in anxiety-related behaviors compared to control groups, suggesting therapeutic potential for anxiety disorders .
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of beta-carboline exhibit significant anticancer effects. The compound's structure suggests it may inhibit tumor growth through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that similar compounds can reduce cell viability in cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HeLa | 3.2 |
| Compound C | A549 | 2.8 |
In one study published in the Journal of Medicinal Chemistry, modifications at the piperazine position significantly enhanced cytotoxic activity against breast and lung cancer cell lines.
Neuropharmacological Activity
The structural components of this compound suggest potential effects on the central nervous system:
- Anxiolytic Effects : It may modulate GABAergic activity, reducing anxiety-like behaviors in animal models.
- Antidepressant Potential : Interaction with serotonin receptors could lead to antidepressant effects.
A study focusing on beta-carboline derivatives indicated significant reductions in anxiety-related behaviors compared to control groups.
Target Interactions
The compound interacts with various biological targets:
- Dopaminergic System : Potential modulation of dopamine receptors.
- Serotonergic System : Interaction with serotonin receptors may lead to anxiolytic or antidepressant effects.
These interactions are crucial for understanding the compound's therapeutic applications.
Study on Anticancer Activity
A recent investigation evaluated a series of beta-carboline derivatives for their anticancer properties. The results indicated that structural modifications significantly enhanced cytotoxic activity against multiple cancer types.
Neuropharmacological Evaluation
Another study assessed the anxiolytic effects of beta-carboline derivatives in rodent models. The findings demonstrated a marked reduction in anxiety-related behaviors, supporting the therapeutic potential for treating anxiety disorders.
Comparison with Similar Compounds
Structural Analogues with Piperazine Substitutions
| Compound | Core Structure | Piperazine Substituent | Molecular Formula | Key Differences |
|---|---|---|---|---|
| Main compound | Beta-carboline | 4-Nitrophenyl | C₂₉H₃₁N₅O₃ | Combines beta-carboline with nitrophenyl-piperazine. |
| 3-(4-Methylpiperazin-1-yl)benzoic acid | Benzoic acid | 4-Methyl | C₁₂H₁₆N₂O₂ | Simpler structure; lacks beta-carboline and nitro group. |
| [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol | Phenylmethanol | 4-Methyl | C₁₃H₂₀N₂O | Methanol-linked piperazine; no heterocyclic core. |
| 1-(4-Methoxy-phenyl)-4-(4-nitro-phenyl)-piperazine | Piperazine | 4-Nitrophenyl, 4-Methoxyphenyl | C₁₇H₁₉N₃O₃ | Retains nitrophenyl but lacks beta-carboline; smaller molecular weight. |
| 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one | Chromenone | 4-Methylbenzyl | C₃₁H₃₃N₃O₄ | Chromenone core; propoxy linker instead of direct methyl attachment. |
Key Observations :
- The 4-nitrophenyl group on piperazine enhances electron-withdrawing effects compared to methyl or benzyl substituents, which may influence pharmacokinetics (e.g., metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
